1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine
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Overview
Description
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a tetrahydroquinoline ring system attached to an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This process converts the quinoline ring into a tetrahydroquinoline ring. The resulting tetrahydroquinoline can then be further functionalized to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, it can inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one: A related compound with a ketone group instead of an amine group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A derivative with a chloro and methoxy substitution.
Uniqueness: 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8,13H,2-3,6,12H2,1H3 |
InChI Key |
SNFVMMBBTGUUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCCC2)N |
Origin of Product |
United States |
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